molecular formula C17H19ClN6 B5705640 1-(4-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B5705640
M. Wt: 342.8 g/mol
InChI Key: WULXYSYSPACYHJ-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorobenzyl group: This step might involve a nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the 4-methylpiperazin-1-yl group: This can be done through a nucleophilic substitution reaction using 4-methylpiperazine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: can be compared with other pyrazolopyrimidines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6/c1-22-6-8-23(9-7-22)16-15-10-21-24(17(15)20-12-19-16)11-13-2-4-14(18)5-3-13/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULXYSYSPACYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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